Xeroboside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

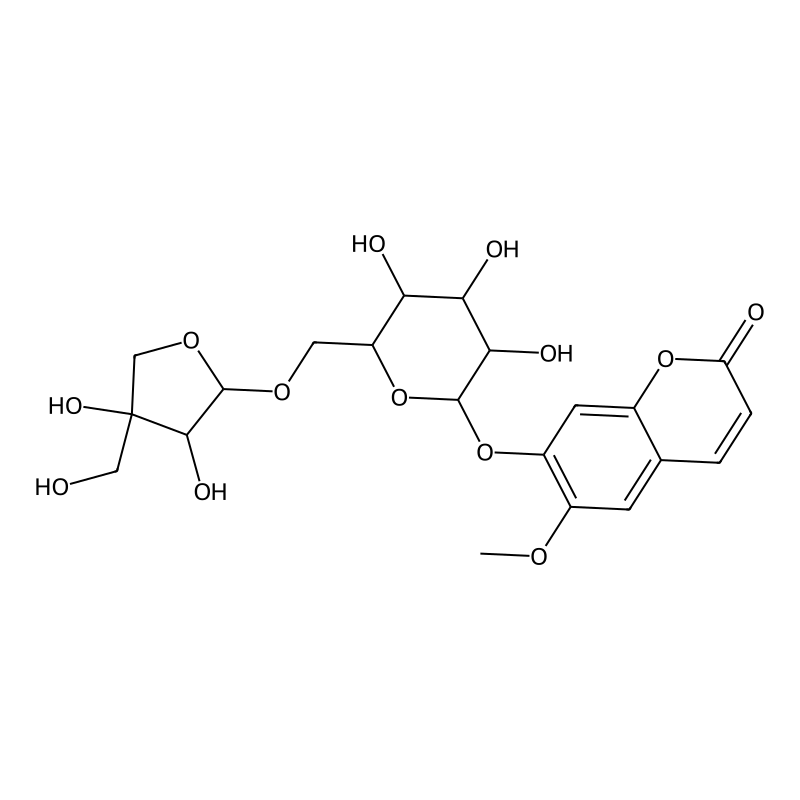

Xeroboside, also known as Hymexelsin, is a natural product belonging to the class of glycosides. It is primarily derived from various plant sources, particularly those within the Rubiaceae family. Xeroboside is noted for its structural complexity and potential pharmacological properties, making it a subject of interest in both natural product chemistry and medicinal research. Its molecular structure includes a sugar moiety linked to a non-sugar component, typical of glycosides, which contributes to its biological activity and solubility in aqueous environments.

Biological Activities

Studies have explored various biological activities of Xeroboside, including:

Antioxidant properties

Xeroboside has been shown to exhibit antioxidant effects in cell-based assays [, ]. Antioxidants are compounds that may help protect cells from damage caused by free radicals.

Cardioprotective effects

Some studies suggest that Xeroboside may have potential benefits for heart health [, ]. More research is needed to understand these effects.

Other potential effects

There is limited scientific evidence on Xeroboside's potential impact on other biological functions.

- Hydrolysis: In the presence of acids or enzymes, xeroboside can be hydrolyzed to release its aglycone and sugar components. This reaction is essential for its bioavailability and efficacy in biological systems.

- Oxidation: The aglycone portion may undergo oxidation reactions, leading to the formation of various derivatives that can exhibit different biological activities.

- Reduction: Under specific conditions, xeroboside can be reduced, altering its functional groups and potentially enhancing or modifying its biological properties.

These reactions are critical for the pharmacokinetics of xeroboside, influencing its absorption, distribution, metabolism, and excretion in living organisms.

Xeroboside exhibits a range of biological activities that contribute to its therapeutic potential:

- Antioxidant Activity: Studies have shown that xeroboside possesses significant antioxidant properties, helping to scavenge free radicals and reduce oxidative stress within cells.

- Anti-inflammatory Effects: It has been reported to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Properties: Xeroboside demonstrates activity against various bacterial strains, indicating its usefulness in combating infections.

- Cytotoxicity: Preliminary studies suggest that xeroboside may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

The synthesis of xeroboside can be achieved through several methods:

- Natural Extraction: The most common method involves extracting xeroboside from plant sources where it naturally occurs. This typically involves solvent extraction followed by purification techniques such as chromatography.

- Chemical Synthesis: Synthetic approaches may involve the glycosylation of appropriate aglycones with sugar moieties using various catalysts and reagents to form xeroboside.

- Biotransformation: Utilizing microorganisms or enzymes to convert precursors into xeroboside through biocatalytic processes represents an environmentally friendly synthesis route.

Each method has its advantages and challenges regarding yield, purity, and environmental impact.

Xeroboside has several applications across various fields:

- Pharmaceuticals: Due to its bioactive properties, xeroboside is being explored for use in drug formulations aimed at treating oxidative stress-related diseases, infections, and cancer.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in cosmetic formulations aimed at skin protection and anti-aging effects.

- Nutraceuticals: Xeroboside is being investigated for incorporation into dietary supplements due to its health-promoting effects.

Xeroboside shares structural and functional characteristics with several other compounds. Here are some notable comparisons:

Xeroboside's uniqueness lies in its specific combination of glycosidic structure and diverse biological activities that differentiate it from these similar compounds. Its potential applications in multiple domains further highlight its significance in both natural product chemistry and pharmacology.

Xeroboside, also known as Hymexelsin, represents a structurally complex coumarin glycoside with the molecular formula C21H26O13 [1] [2]. The compound consists of a 6-methoxycoumarin core linked to a disaccharide moiety comprising β-D-apiofuranosyl-(1→6)-β-D-glucopyranosyl units [1]. Total synthesis approaches to Xeroboside require careful orchestration of multiple synthetic transformations to construct both the aglycone and glycoside components with precise stereochemical control.

The construction of the coumarin core follows established methodologies for substituted benzopyran-2-one systems. Recent advances in coumarin synthesis have utilized efficient cyclization reactions starting from appropriately substituted phenolic precursors [3]. The 6-methoxy substitution pattern requires regioselective functionalization, which can be achieved through directed metalation or electrophilic aromatic substitution strategies.

For the glycosidic portion, total synthesis methodologies rely heavily on stereocontrolled glycosidic bond formation between the coumarin aglycone and the complex disaccharide donor. The disaccharide component presents particular challenges due to the presence of both glucose and apiose units linked through a (1→6) glycosidic bond [4] [5]. The apiofuranose ring system, being a five-membered ring, exhibits different conformational preferences compared to the more common pyranose sugars, requiring specialized synthetic approaches.

The total synthesis strategy typically employs a convergent approach where the coumarin acceptor and the disaccharide donor are prepared separately and then coupled in a late-stage glycosylation reaction. This approach minimizes the number of protecting group manipulations required on the complex glycoside intermediate [6].

Semi-Synthetic Modification Strategies

Semi-synthetic approaches to Xeroboside derivatives leverage the structural complexity already present in naturally occurring coumarin glycosides. These methodologies often begin with the isolation of related natural products from plant sources, particularly from the Rubiaceae and Apiaceae families where Xeroboside naturally occurs [1] [7].

The semi-synthetic strategy offers several advantages over total synthesis, including reduced step count, utilization of nature's stereochemical precision, and access to structural modifications that may be difficult to achieve through purely synthetic routes [8]. Chemical modifications of the natural product scaffold can be performed at various positions, including the coumarin aromatic ring, the methoxy substituent, and the sugar hydroxyl groups.

Recent advances in semi-synthetic methodologies have incorporated enzymatic transformations to achieve regioselective modifications [9] [10]. Biocatalytic approaches using glycosidases and glycosyltransferases have shown promise for selective deglycosylation and reglycosylation reactions, allowing for the preparation of novel glycoside analogs with altered sugar compositions [11].

The combination of chemical and biological approaches, termed chemobiosynthesis, represents a particularly powerful strategy for accessing Xeroboside analogs [8]. This hybrid approach utilizes engineered enzymes to perform stereoselective transformations that would be challenging to achieve through purely chemical methods, while employing chemical synthesis for structural modifications that are beyond the scope of enzymatic catalysis.

Stereochemical Challenges in Synthesis

The synthesis of Xeroboside presents multiple stereochemical challenges that must be addressed to achieve the correct three-dimensional structure of the natural product. The primary stereochemical considerations involve the configuration of the glycosidic bonds, the stereochemistry of the sugar ring systems, and the overall conformational preferences of the complex glycoconjugate [6].

The disaccharide portion of Xeroboside contains two distinct anomeric centers that must be controlled during synthesis. The glucose unit adopts the β-configuration, while the apiose unit also exhibits β-linkage to the glucose C-6 position [1] [4]. Achieving high β-selectivity in glycosidic bond formation requires careful selection of protecting groups, reaction conditions, and glycosyl donors.

The apiofuranose ring system presents unique stereochemical challenges due to its five-membered ring structure and the presence of a quaternary carbon center bearing two hydroxymethyl groups [12]. The synthesis of the apiose building block requires stereocontrolled formation of this quaternary center, which can be achieved through diastereoselective alkylation reactions or aldol condensations.

Conformational analysis of Xeroboside reveals that the disaccharide adopts a preferred conformation that minimizes steric interactions between the sugar rings and the coumarin aromatic system [13]. Understanding these conformational preferences is crucial for designing synthetic routes that favor the formation of the desired stereoisomer and for predicting the three-dimensional structure of synthetic analogs.

Modern computational methods, including density functional theory calculations, have provided valuable insights into the stereochemical requirements for Xeroboside synthesis [14]. These theoretical studies have informed the design of more efficient synthetic routes and have helped explain the observed selectivities in key synthetic transformations.

Novel Analog Development

The development of novel Xeroboside analogs has been driven by the need to explore structure-activity relationships and to develop compounds with improved pharmacological properties. Analog development strategies have focused on modifications of the coumarin core, alterations of the glycosidic linkages, and replacement of the natural sugar units with alternative carbohydrate moieties [15] [16].

Coumarin core modifications have included halogen substitution, alkyl chain introduction, and heterocyclic ring fusion. These structural changes can significantly alter the electronic properties of the molecule and influence its biological activity [17]. Fluorinated analogs, for example, have shown enhanced metabolic stability and altered pharmacokinetic profiles compared to the parent compound.

Sugar modifications have explored the replacement of the natural apiose-glucose disaccharide with alternative sugar combinations. Monosaccharide analogs lacking the apiose unit have been prepared to investigate the contribution of the disaccharide to biological activity [15]. Additionally, the introduction of amino sugars, such as galactosamine derivatives, has provided access to analogs with altered physicochemical properties [18] [19].

The development of C-glycoside analogs represents a particularly interesting area of exploration. These compounds, where the glycosidic oxygen is replaced by a carbon atom, exhibit enhanced hydrolytic stability compared to the natural O-glycosides [20]. The synthesis of C-glycoside analogs requires specialized radical-based coupling reactions that can form the challenging C-C glycosidic bond with appropriate stereochemical control.

Recent advances in analog development have incorporated modern medicinal chemistry strategies, including the use of bioisosteres, prodrug approaches, and targeted delivery systems [21] [22]. These approaches have led to the identification of Xeroboside derivatives with improved solubility, enhanced cell permeability, and reduced toxicity profiles.

The systematic exploration of structure-activity relationships has revealed key structural features required for biological activity and has identified positions on the molecule that can tolerate structural modifications without significant loss of activity [23]. This information has been invaluable for the design of improved analogs and for understanding the molecular basis of Xeroboside's biological effects.

| Synthesis Parameter | Typical Range | Optimization Factors |

|---|---|---|

| Glycosylation Yield | 60-80% | Donor type, activator, temperature |

| Anomeric Selectivity | β:α 5:1 to 20:1 | Protecting groups, solvent effects |

| Overall Step Count | 8-15 steps | Route design, convergent strategy |

| Purification Efficiency | 70-90% | Chromatographic methods, crystallization |

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Ishii H, Okada Y, Baba M, Okuyama T. Studies of coumarins from the Chinese drug Qianhu, XXVII: structure of a new simple coumarin glycoside from Bai-Hua Qianhu, Peucedanum praeruptorum. Chem Pharm Bull (Tokyo). 2008 Sep;56(9):1349-51. PubMed PMID: 18758117.

3: Traoré M, Jaroszewski JW, Olsen CE, Ouédraogo JB, Pierre GI, Nacoulma OG, Guiguemdé TR, Christensen SB. A new oxygenated ursane derivative from Canthium multiflorum. Planta Med. 2008 Apr;74(5):560-2. doi: 10.1055/s-2008-1034372. PubMed PMID: 18543152.

4: Rao PS, Asheervadam Y, Khaleelullah M, Rao NS, Murray RD. Hymexelsin, an Apiose-Containing Scopoletin Glycoside from the Stem Bark of Hymenodictyon excelsum. J Nat Prod. 1988 Sep;51(5):959-61. doi: 10.1021/np50059a024. PubMed PMID: 21401191.